trans-Oxolane-3,4-diol dinitrate

Description

Contextualization within Cyclic Ether Chemistry and Nitrate (B79036) Esters

trans-Oxolane-3,4-diol dinitrate is a derivative of oxolane, more commonly known as tetrahydrofuran (B95107) (THF). ontosight.ai Oxolanes are five-membered cyclic ethers that are fundamental heterocyclic scaffolds in numerous natural products and synthetic compounds. ontosight.airesearchgate.net The introduction of two vicinal nitrate ester (-ONO2) groups onto the oxolane backbone fundamentally alters its chemical character. Nitrate esters are a well-established class of functional groups known for their ability to release significant amounts of energy upon decomposition, a property that underpins their use in explosives and propellants. researchgate.net The combination of the cyclic ether framework with the energetic nitrate ester functionalities in this compound results in a molecule with a unique balance of properties, including its density, oxygen balance, and thermal stability.

Historical Perspectives on Related Vicinal Dinitrates and Oxolane Derivatives

The study of vicinal dinitrates has a rich history, closely tied to the development of energetic materials. The nitration of diols to form dinitrates has been a common strategy to create powerful explosives, with nitroglycerin being a prominent historical example. Research into various dinitrates has been ongoing for over a century, exploring the impact of the carbon backbone on the stability and performance of these energetic compounds.

The specific investigation of this compound and its cis isomer was notably advanced in a 1985 study by L. T. Eremenko, A. M. Korolev, L. I. Berezina, and G. V. Lagodzinskaya. researcher.life This research, published in the Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, detailed the synthesis and determined the physicochemical properties of these oxolane-3,4-diol derivatives and their corresponding dinitrates. researcher.life The synthesis was achieved through the nitration of trans-oxolane-3,4-diol with a mixture of nitric and sulfuric acids. researcher.life This work provided foundational data, including enthalpies of formation, which are critical for evaluating the energetic potential of these compounds.

Current Research Landscape and Academic Significance

While extensive recent research specifically on this compound is not abundant in publicly accessible literature, its academic significance lies in its position as a model compound for understanding the properties of cyclic ether dinitrates. The data generated from its study contributes to the broader effort of designing and synthesizing novel energetic materials with tailored properties. The precise stereochemistry of the trans isomer, in comparison to its cis counterpart, allows for detailed investigations into how spatial arrangement of the nitrate ester groups affects crystal packing, density, and sensitivity.

Research in the broader field of energetic materials continues to explore novel heterocyclic backbones and energetic functional groups to develop materials with improved performance and safety characteristics. The foundational knowledge gained from compounds like this compound informs these modern research endeavors.

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₆N₂O₇ |

| Molecular Weight | 194.099 g/mol |

| CAS Number | 58690-46-3 |

| Appearance | Not specified in available literature |

| Enthalpy of Formation (liquid) | -323.4 kJ/mol |

Data sourced from Eremenko et al. (1985). researcher.life

Physicochemical Data of Precursor and Related Compounds

To provide a comprehensive understanding, the properties of the precursor diol and the related cis-dinitrate are presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| trans-Oxolane-3,4-diol | C₄H₈O₃ | 104.105 | 22554-74-1 |

| cis-Oxolane-3,4-diol dinitrate | C₄H₆N₂O₇ | 194.099 | 58690-45-2 |

Data sourced from public chemical databases and the work of Eremenko et al. (1985). researcher.life

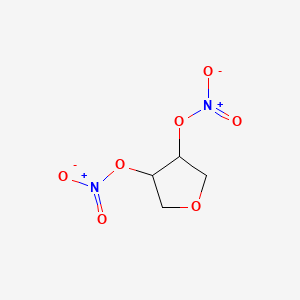

Structure

3D Structure

Properties

CAS No. |

58690-45-2 |

|---|---|

Molecular Formula |

C4H6N2O7 |

Molecular Weight |

194.10 g/mol |

IUPAC Name |

(4-nitrooxyoxolan-3-yl) nitrate |

InChI |

InChI=1S/C4H6N2O7/c7-5(8)12-3-1-11-2-4(3)13-6(9)10/h3-4H,1-2H2 |

InChI Key |

NUPHETKTSSIAEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CO1)O[N+](=O)[O-])O[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Routes and Chemical Transformations of Trans Oxolane 3,4 Diol Dinitrate

Stereoselective Synthesis of trans-Oxolane-3,4-diol Precursors

The controlled synthesis of the trans-oxolane-3,4-diol scaffold is a critical first step in the generation of its dinitrate derivative. Stereoselectivity is paramount, as the relative orientation of the two hydroxyl groups dictates the final geometry of the target molecule. Various strategies have been developed to achieve this, primarily focusing on the cyclization of acyclic precursors and the utilization of chiral starting materials.

Diol Cyclization Strategies to Tetrahydrofuran (B95107) Skeletons

The formation of the tetrahydrofuran (THF) ring is a key transformation in the synthesis of oxolane-3,4-diol. Dehydrative cyclization of 1,4-diols is a common method to produce the THF core. mdpi.com While Brønsted acids can catalyze this reaction, they often necessitate high temperatures. mdpi.com Lewis acid catalysts, such as ferrocenium (B1229745) tetrafluoroborate, have been shown to facilitate the dehydrative cyclization of substituted 1,4-butanediols to trisubstituted tetrahydrofurans at milder temperatures (45–70 °C). mdpi.com

Another approach involves the oxidative cyclization of dienes. For instance, a tandem olefin metathesis/oxidative cyclization process can produce 2,5-disubstituted THF diols from simple olefin precursors in a stereocontrolled manner. nih.gov The stereochemistry of the 1,5-diene intermediate, controlled by the choice of catalyst, dictates the stereochemistry of the resulting THF diol. nih.gov Similarly, the permanganate (B83412) oxidation of 1,4-dienes, controlled by chiral quaternary ammonium (B1175870) salts, provides an endo,exo-type oxidative cyclization that yields trans-2,5-disubstituted THF rings with high enantioselectivity. acs.org

More complex strategies for diol cyclization employ reagents like organoselenium compounds or cerium(IV) ammonium nitrate (B79036). mdpi.comorganic-chemistry.org The latter has been used to synthesize tertiary, 2,2-vinyl-disubstituted tetrahydrofurans through a radical cyclization mechanism. mdpi.com

Chiral Pool and Asymmetric Synthesis Approaches to trans-Diols

The "chiral pool" approach leverages naturally occurring chiral molecules as starting materials for the synthesis of enantiomerically pure target compounds. For instance, the ozonolysis of the aromatic abietane (B96969) (+)-carnosic acid can generate a key intermediate in an enantiomerically pure form for the asymmetric synthesis of various terpenoids. rsc.org Similarly, cis-cyclohexadiene diols, which are readily produced by the whole-cell oxidation of aromatic substrates, are versatile chiral synthons for a wide range of chemical transformations. imc.ac.at

Asymmetric synthesis methods aim to create chiral molecules from achiral starting materials. One such method is the asymmetric trans-dihydroxylation of cyclic olefins. rsc.org This can be achieved through one-pot enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis, providing a high-yielding route to cyclic trans-diols. rsc.org For example, the epoxidation of cyclohexene (B86901) mediated by Novozym 435® followed by hydrolysis with Sphingomonas sp. HXN-200 yields (1R,2R)-cyclohexane diol with high enantiomeric excess. rsc.org Chiral Brønsted acids, such as TADDOLs and octahydro-BINOL derivatives, have also been employed as organocatalysts in highly stereoselective reactions to produce chiral diols. sigmaaldrich.com

The following table summarizes various synthetic approaches to chiral diols and their respective features:

| Method | Key Reagents/Catalysts | Key Features | Reference |

| Dehydrative Diol Cyclization | Ferrocenium tetrafluoroborate | Milder reaction temperatures | mdpi.com |

| Tandem Olefin Metathesis/Oxidative Cyclization | Ruthenium catalyst | Stereocontrolled synthesis of 2,5-disubstituted THF diols | nih.gov |

| Asymmetric Permanganate Oxidative Cyclization | Chiral quaternary ammonium salts | High enantioselectivity for trans-2,5-disubstituted THF rings | acs.org |

| Chiral Pool Synthesis | (+)-Carnosic acid, cis-cyclohexadiene diols | Utilizes naturally occurring chiral starting materials | rsc.orgimc.ac.at |

| Asymmetric trans-Dihydroxylation | Novozym 435®, Sphingomonas sp. HXN-200 | One-pot enzymatic or chemo-enzymatic synthesis of cyclic trans-diols | rsc.org |

| Organocatalysis | TADDOLs, octahydro-BINOL derivatives | Highly stereoselective reactions | sigmaaldrich.com |

Nitration Methodologies for Esterification of trans-Oxolane-3,4-diol

The esterification of trans-oxolane-3,4-diol to its dinitrate derivative requires carefully controlled nitration conditions to ensure efficient conversion and maintain the desired stereochemistry.

Optimized Reagents and Conditions for Dinitrate Formation

The nitration of alcohols to form nitrate esters is a well-established transformation. A common method for nitration involves the use of a mixture of nitric acid and a strong acid like sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. researchgate.net The reaction of an alcohol with the nitronium ion leads to the formation of the corresponding nitrate ester.

Alternative and often milder nitrating agents have been developed. For instance, tert-butyl nitrite (B80452) (TBN) in the presence of an oxidant like oxygen can be used as a non-corrosive nitro source for the synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. rsc.org This method offers excellent yields for a variety of substituted substrates. rsc.org

Synthesis of Analogues and Structurally Related Nitrated Oxolane Systems

The synthetic methodologies described for trans-oxolane-3,4-diol dinitrate can be extended to produce a variety of analogues and structurally related nitrated oxolane systems. By starting with different substituted 1,4-diols or by employing different cyclization strategies, a wide range of substituted tetrahydrofuran cores can be accessed. mdpi.comorganic-chemistry.org For example, the use of substituted γ-butyrolactones or valerolactones treated with organolithium reagents can yield a variety of substituted 1,4-butanediols, which can then be cyclized to form trisubstituted tetrahydrofurans. mdpi.com

Furthermore, the synthesis of oxolane derivatives containing other functional groups, such as quaternary ammonium salts, has been reported. nih.gov These syntheses often start from commercially available sugars like 2-deoxy-D-ribose, which is reduced and cyclized to form a (2R,3S)-2-(hydroxymethyl)oxolan-3-ol derivative. nih.gov This diol can then be selectively functionalized and further elaborated. The nitration of these more complex oxolane diols would lead to a diverse library of nitrated oxolane systems with potentially interesting chemical and physical properties.

Preparation of trans-Vicinal Dinitrate Esters

The synthesis of vicinal dinitrate esters, particularly those derived from cyclic diols, is a critical process in the production of various energetic materials. The introduction of nitrate ester groups (-ONO₂) into a molecule significantly increases its energy content. The parent compound, trans-oxolane-3,4-diol, serves as the precursor for the dinitrate derivative.

The general method for the preparation of nitrate esters involves the reaction of an alcohol with a nitrating agent. mdpi.com A common and effective method is the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). mdpi.com The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), which is the key electrophile in the reaction.

The synthesis of this compound would proceed via the nitration of trans-oxolane-3,4-diol. The reaction mechanism involves the protonation of the hydroxyl groups of the diol by sulfuric acid, followed by nucleophilic attack of the alcohol on the nitronium ion. This process is repeated for both hydroxyl groups to yield the dinitrate ester.

Table 1: General Reaction Parameters for the Synthesis of Vicinal Dinitrate Esters

| Parameter | Description |

| Starting Material | A vicinal diol (e.g., trans-oxolane-3,4-diol) |

| Nitrating Agent | Typically a mixture of concentrated nitric acid and sulfuric acid. |

| Reaction Temperature | Usually kept low (e.g., 0-10 °C) to control the exothermic reaction and prevent side reactions. |

| Reaction Time | Varies depending on the substrate and reaction scale. |

| Work-up | Typically involves quenching the reaction mixture in ice-water, followed by extraction and purification of the product. |

It is important to note that the nitration of diols is a highly exothermic and potentially hazardous reaction, requiring strict safety protocols. The stability of the resulting dinitrate ester is also a significant consideration. The thermal decomposition of nitrate esters is a key characteristic of their energetic nature, primarily yielding nitrogen gas (N₂) and carbon dioxide. mdpi.com

Chemical Modifications and Derivatization of the Nitrated Oxolane Ring

Once synthesized, the this compound molecule can undergo various chemical modifications and derivatizations to alter its properties or to be used as an intermediate in the synthesis of other complex molecules. The reactivity of the nitrated oxolane ring is influenced by the presence of the electron-withdrawing nitrate ester groups.

Derivatization reactions can target different parts of the molecule. For instance, reactions could potentially involve the ether linkage of the oxolane ring or the nitrate ester groups themselves. The study of such reactions is crucial for understanding the chemical stability and potential applications of these energetic compounds.

Research into the derivatization of similar heterocyclic systems can provide insights into potential reaction pathways. For example, studies on the derivatization of other nitrated heterocycles often involve nucleophilic substitution reactions or ring-opening reactions under specific conditions. The choice of derivatizing agent and reaction conditions is critical to achieve the desired chemical transformation without inducing decomposition of the energetic nitrate ester groups.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagent/Conditions | Potential Product |

| Reduction of Nitrate Esters | Reducing agents (e.g., hydrazine) | Can lead to the parent diol or other reduced nitrogen species. libretexts.org |

| Hydrolysis | Acidic or basic conditions | Can regenerate the diol and nitric acid. nih.gov |

| Ring-Opening Polymerization | Catalytic initiation | Could potentially lead to energetic polymers. |

The investigation of these transformations provides valuable data on the chemical behavior of nitrated oxolanes and aids in the design of new energetic materials with tailored properties.

Formation of Cyclic Ketal and Dioxolane Derivatives from Diols

The reaction of diols with aldehydes or ketones in the presence of an acid catalyst is a well-established method for the formation of cyclic acetals, which include ketals and dioxolanes. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of protecting group chemistry in organic synthesis. wikipedia.orgorganic-chemistry.org When a 1,2-diol, such as trans-oxolane-3,4-diol, reacts with a carbonyl compound, a five-membered dioxolane ring is formed. wikipedia.org

The mechanism of cyclic acetal formation involves several key steps:

Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.org

Nucleophilic attack of one of the hydroxyl groups of the diol on the activated carbonyl carbon. organic-chemistry.org

Proton transfer steps to form a hemiacetal intermediate. organic-chemistry.org

Protonation of the hemiacetal hydroxyl group, followed by the elimination of a water molecule to form an oxocarbenium ion. chemrxiv.orgdiva-portal.org

Intramolecular nucleophilic attack by the second hydroxyl group of the diol on the oxocarbenium ion to form the cyclic acetal ring. chemrxiv.orgdiva-portal.org

Deprotonation to yield the final cyclic acetal product and regenerate the acid catalyst. chemrxiv.orgdiva-portal.org

Table 3: Key Aspects of Cyclic Ketal and Dioxolane Formation

| Aspect | Description |

| Reactants | A diol (e.g., trans-oxolane-3,4-diol) and a ketone or aldehyde. |

| Catalyst | Typically a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid. organic-chemistry.org |

| Reaction Conditions | Often involves the removal of water to drive the equilibrium towards product formation. organic-chemistry.org |

| Product | A cyclic ketal or dioxolane derivative. |

While this reaction is standard for non-nitrated diols, the presence of nitrate ester groups in this compound would significantly impact its reactivity. The strongly electron-withdrawing nature of the nitrate groups would decrease the nucleophilicity of any remaining hydroxyl groups (if the dinitrate were to be partially hydrolyzed) and could make the molecule susceptible to decomposition under acidic conditions. Therefore, the direct formation of a cyclic ketal from the dinitrate itself is unlikely without prior modification of the nitrate groups. However, the parent diol readily undergoes this transformation.

Mechanistic Investigations and Chemical Reactivity of Trans Oxolane 3,4 Diol Dinitrate

Reaction Pathways Involving Nitrato Group Transformation and Cleavage

The transformation and cleavage of the nitrato groups in trans-oxolane-3,4-diol dinitrate are central to its reactivity. Nitrate (B79036) esters, in general, can undergo thermal decomposition, which primarily yields molecular nitrogen (N2) and carbon dioxide. wikipedia.org The significant chemical energy released during this process is attributed to the high bond strength of molecular nitrogen. wikipedia.org

The decomposition of nitrate esters can proceed through various pathways. One common mechanism involves the initial cleavage of the O-NO2 bond to form an alkoxy radical and nitrogen dioxide (NO2). uri.edu For instance, in the thermolysis of primary nitrate esters like n-pentanol nitrate, this initial step is followed by the alkoxy radical abstracting a hydrogen atom or undergoing β-scission. uri.edu In compounds with multiple nitrate ester groups, their relative positions significantly influence the reaction products, potentially leading to ring-closure or sequential elimination of NO2 and formaldehyde (B43269) if the nitrate esters are in close proximity. uri.edu The activation energy for the decomposition of nitrate esters can vary depending on the structure, with tertiary nitrates exhibiting lower activation energies due to alternative elimination pathways. uri.edu

The formation of nitrate esters, the reverse of cleavage, is typically achieved through the condensation of an alcohol with nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. wikipedia.orgkhanacademy.org This process, known as nitrooxylation, involves the formation of a nitronium ion (NO2+) as a key electrophilic intermediate. youtube.com The alcohol then acts as a nucleophile, attacking the nitronium ion. youtube.com

Ring-Opening and Rearrangement Mechanisms of Nitrated Oxolane Structures

The oxolane (tetrahydrofuran) ring is susceptible to various ring-opening and rearrangement reactions. The ring strain energy of oxetane, a related four-membered oxygen heterocycle, is significant, making it prone to ring-opening, though less so than oxirane. researchgate.net Tetrahydrofuran (B95107) itself is more stable. researchgate.net However, the presence of activating functional groups, such as nitrate esters, can facilitate ring-opening reactions.

Computational studies have shed light on the mechanisms of such rearrangements. For example, photochemical ring expansion of oxetanes to tetrahydrofurans can proceed through a diradical pathway following the formation of an ylide intermediate. rsc.org Lewis acid-mediated ring contraction strategies have also been developed for the synthesis of substituted tetrahydrofurans from larger oxygen-containing rings. nih.gov

In the context of nitrated structures, rearrangements can be complex. For instance, the reaction of certain 1,11-diynes containing an O-propargyl oxime moiety can undergo a copper(I)-catalyzed skeletal rearrangement-driven cycloisomerization, which involves sequential youtube.comacs.org and youtube.comyoutube.com rearrangements and a [3+2] cycloaddition to form complex heterocyclic systems. acs.org Similarly, thallium(III) nitrate has been used to mediate ring contraction reactions of dihydronaphthalene derivatives to form trans-1,3-substituted indanes. acs.org

Nitration and Denitration Reaction Mechanisms

The synthesis of nitrate esters, or nitration, is a fundamental process in organic chemistry. It typically involves the reaction of an alcohol with nitric acid, often catalyzed by sulfuric acid. wikipedia.orgkhanacademy.org The mechanism proceeds through the formation of the highly electrophilic nitronium ion (NO2+), which is then attacked by the nucleophilic alcohol. youtube.com A subsequent deprotonation step yields the nitrate ester. youtube.com Various nitrating agents and conditions can be employed, including mixed acids (nitric and sulfuric acids) and nitric acid in the presence of a dehydrating agent like methylene (B1212753) chloride. wikipedia.orgresearchgate.net

The reverse reaction, denitration, involves the cleavage of the nitrate ester group. This can be achieved through various methods, including reductive cleavage.

Factors influencing the nitration process include the composition of the acid mixture, reaction temperature, and time, all of which can affect the degree of nitration and the physicochemical properties of the resulting product. researchgate.net

Free Radical Chemistry and Radical-Mediated Transformations

Free radical reactions represent a powerful tool in organic synthesis due to their unique reactivity. researchgate.net The generation of radicals can initiate cascade reactions, leading to the formation of complex molecular architectures, including nitrogen-containing heterocycles. researchgate.netrsc.org

In the context of nitrated compounds, radical pathways can be initiated by the homolytic cleavage of the O-NO2 bond, generating an alkoxy radical and NO2. uri.edu These alkoxy radicals can then participate in a variety of transformations. For example, a copper-mediated radical α-heteroarylation of nitriles has been developed, where cyanoalkyl radicals are generated by the thermolysis of azobis(alkylcarbonitriles). acs.org

Radical-polar crossover strategies, often mediated by photoredox catalysis, provide a versatile method for the synthesis of saturated heterocycles. nih.gov In this approach, a radical adds to an alkene, and the resulting radical intermediate is then oxidized to a carbocation, which undergoes cyclization. nih.gov This methodology has been successfully applied to the synthesis of various heterocycles, including tetrahydrofurans. nih.gov

Stereochemical Control and Diastereoselectivity in Chemical Reactions

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly in the construction of complex molecules with multiple stereocenters. In the synthesis of substituted tetrahydrofurans, diastereoselectivity is often a key consideration.

Various strategies have been developed to control the stereochemical outcome of reactions involving the formation of the tetrahydrofuran ring. For example, palladium-catalyzed methods for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes have been shown to proceed with high diastereoselectivity. chemrxiv.org Similarly, the reaction of tertiary 1,4-diols with cerium ammonium (B1175870) nitrate can produce tetrahydrofuran derivatives with high stereoselectivity. organic-chemistry.org

Visible light-induced photocatalytic cascade reactions have also been employed for the stereoselective synthesis of polysubstituted tetrahydrofurans. rsc.org Furthermore, direct C-H functionalization of saturated N-heterocycles has been developed as a highly diastereoselective method for accessing ring-fused oxazines. rsc.org Gold(I)-catalyzed tandem reactions of 3-propargylindoles with olefins can also exhibit modified diastereoselectivity in the presence of silver salts. acs.org The synthesis of tetrahydropyrrolo[1,2-d]oxadiazoles from functionalized Δ1-pyrrolines has also been shown to be diastereoselective. nih.gov

Catalytic Strategies in Oxolane and Diol Functionalization

Catalysis plays a pivotal role in the efficient and selective functionalization of oxolanes and diols. A wide range of catalytic systems have been developed to facilitate these transformations.

For the synthesis of tetrahydrofurans, various catalytic methods are employed. These include the use of heteropoly acids like Cs2H4P2W18O62 for the condensation of 1,4-butanediol. researchgate.net Platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is another effective method that tolerates various functional groups. organic-chemistry.org Dual catalytic strategies, such as photo-HAT/nickel dual catalysis, enable the enantioselective C(sp3)-H functionalization of oxacycles. organic-chemistry.org

In the functionalization of diols, catalytic approaches are equally important. For instance, new catalytic strategies have been developed for the production of α,ω-diols like 1,5-pentanediol (B104693) and 1,6-hexanediol (B165255) from lignocellulosic biomass. nih.gov Furthermore, chromium-catalyzed reactions between aldehydes and cyclic silyl (B83357) enol ethers have been reported for the synthesis of cyclic homoallylic 1,2-diols. acs.org Dual catalytic systems involving photoredox and nickel catalysis have also been used for the coupling of α-amino acids to uridine (B1682114) derivatives. acs.org A dual catalytic strategy has also been investigated for the enhanced low-temperature selective catalytic reduction (SCR) on vanadium-based catalysts. elsevierpure.com

Theoretical and Computational Chemistry of Trans Oxolane 3,4 Diol Dinitrate

Quantum Chemical Calculations for Molecular Geometries and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These methods, ranging from semi-empirical approaches to high-accuracy ab initio calculations, are essential for predicting the geometric and electronic properties that govern a molecule's behavior. researchgate.net

For a molecule like trans-oxolane-3,4-diol dinitrate, the process begins with geometry optimization. This computational procedure systematically alters the positions of the atoms to find the lowest energy conformation, which represents the most stable molecular structure. High-level methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) are commonly used to achieve accurate geometries. The resulting data includes precise bond lengths, bond angles, and dihedral angles.

The electronic structure, which encompasses the distribution and energy of electrons, is also elucidated through these calculations. This includes mapping the molecular orbitals, calculating the electrostatic potential on the molecular surface, and determining partial atomic charges. The electrostatic potential is particularly important for energetic materials as it can indicate regions of positive or negative charge, which are influential in intermolecular interactions and crystal packing.

While specific optimized geometry data for this compound is not published, the table below illustrates the type of data that would be generated for the oxolane ring and nitrate (B79036) ester functional groups based on general knowledge of these structures.

Illustrative Molecular Geometry Parameters

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.52 - 1.54 | |

| C-O (ring) | 1.42 - 1.44 | |

| C-O (ester) | 1.40 - 1.45 | |

| O-N (nitrate) | 1.39 - 1.43 | |

| N=O (nitrate) | 1.19 - 1.22 | |

| C-O-C (ring) | 108 - 110 | |

| O-N-O (nitrate) | 125 - 130 |

Density Functional Theory (DFT) Studies on Reactivity, Stability, and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost, making it ideal for studying energetic materials. researchgate.netresearchgate.net DFT studies on nitrate esters provide critical insights into their reactivity, thermal stability, and energetic properties, such as the heat of formation (ΔH°f). acs.org

Reactivity and Stability: The stability of nitrate esters is often linked to the Bond Dissociation Energy (BDE) of the weakest bond in the molecule. For most nitrate esters, the initial step in thermal decomposition is the homolytic cleavage of the O–NO2 bond. rsc.orgresearchgate.net DFT calculations can accurately predict these BDEs. A lower BDE for the O–NO2 bond typically correlates with lower thermal stability and higher sensitivity. For dinitrates, studies have shown they are generally less stable than mononitrates but more stable than trinitrates. nih.gov

Energetics: The heat of formation is a key parameter that determines the energy output (performance) of an energetic material. acs.org DFT calculations, often combined with isodesmic reactions or atom-equivalent methods, can predict gas-phase ΔH°f with high accuracy. dtic.milrsc.org These theoretical values are invaluable, especially for novel compounds that are difficult or hazardous to synthesize and measure experimentally. Combining calculated gas-phase ΔH°f with a computed enthalpy of sublimation allows for the prediction of the solid-state heat of formation, a critical value for performance assessment. rsc.orgrsc.org

The following table contains illustrative energetic data typical for dinitrate esters, providing context for the values that would be calculated for this compound.

Representative Energetic Properties of Dinitrate Esters

| Property | Description | Typical Calculated Value |

|---|---|---|

| Gas-Phase Heat of Formation (ΔH°f(g)) | Enthalpy change when 1 mole of the compound is formed from its elements in their standard states (gas). | -150 to -350 kJ/mol |

| O-NO2 Bond Dissociation Energy | Energy required to break the oxygen-nitrogen bond, indicating thermal stability. | 160 to 180 kJ/mol |

| Detonation Velocity (D) | A measure of explosive performance, often predicted using empirical formulas based on calculated density and ΔH°f. | 7000 to 8000 m/s |

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org In the context of energetic materials, FMO analysis provides powerful insights into sensitivity and reactivity. researchgate.nettaylorandfrancis.com

The energy of the HOMO represents the ability of a molecule to donate electrons, while the energy of the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial descriptor of molecular stability and sensitivity. A large HOMO-LUMO gap generally implies high kinetic stability and low sensitivity to initiation (like impact or shock), as more energy is required to excite the molecule. researchgate.net Conversely, a small gap suggests the molecule is more reactive and potentially more sensitive.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors help quantify the molecule's reactivity profile. Although specific FMO data for this compound is unavailable, the table below shows representative values for energetic nitrate esters.

Illustrative FMO and Reactivity Descriptor Data

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -11.0 to -13.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |

| ΔE (LUMO-HOMO Gap) | Indicator of kinetic stability and sensitivity | 8.0 to 11.0 |

| Chemical Hardness (η) | Resistance to change in electron configuration | 4.0 to 5.5 |

Computational Modeling of Reaction Pathways and Transition States

Understanding the precise mechanisms of decomposition is vital for assessing the stability and safety of energetic materials. Computational modeling allows chemists to map out the entire reaction pathway for decomposition, identifying intermediate structures and, most importantly, the transition states that connect them. nih.gov

For a nitrate ester like this compound, the initial decomposition step is typically the cleavage of the O–NO2 bond to release an NO2 radical. rsc.org However, other pathways, such as hydrogen abstraction or concerted ring-opening mechanisms, could also be possible. nih.gov

Computational methods, particularly DFT, are used to locate the transition state structure for each potential reaction step. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the barrier that must be overcome for the reaction to proceed. A lower activation energy indicates a faster reaction rate and lower thermal stability. By comparing the activation energies of various possible decomposition pathways, the most likely mechanism can be identified. researchgate.net

Spectroscopic Property Prediction from Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be used to confirm the structure of a synthesized compound or to understand its vibrational modes. nih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a routine application of DFT. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov Calculations are performed on the optimized molecular geometry to compute the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net The predicted spectra can be invaluable for assigning peaks in experimental data, especially for complex molecules. nih.govresearchgate.net

Vibrational (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to specific molecular motions, such as the characteristic symmetric and asymmetric stretches of the –NO2 groups, which are strong indicators of the presence of nitrate ester functionalities. These predicted frequencies are often scaled by an empirical factor to better match experimental results.

Advanced Analytical Techniques for the Characterization and Quantification of Trans Oxolane 3,4 Diol Dinitrate

Hyphenated Chromatographic-Spectrometric Methods (GC-MS, LC-MS)

Hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable for the analysis of complex mixtures containing trans-oxolane-3,4-diol dinitrate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound can be challenging due to the polarity of the hydroxyl groups and the thermal lability of the nitrate (B79036) esters. The hydroxyl groups increase the boiling point and can lead to poor peak shape and adsorption on the GC column. The nitrate ester groups are prone to thermal decomposition in the hot injector and column, which can result in fragmentation and inaccurate quantification. sdu.edu.cn

To overcome these challenges, derivatization of the hydroxyl groups is a common strategy, as discussed in section 6.3. Following derivatization, a suitable GC-MS method would likely employ a low-polarity capillary column and a temperature program that starts at a low temperature to resolve the analyte from the solvent and derivatizing agent, then ramps up to elute the derivatized compound. Electron ionization (EI) would likely produce a fragmentation pattern that could be used for structural elucidation and confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a more direct approach for the analysis of polar and thermally labile compounds like this compound, as it avoids high temperatures. Reversed-phase high-performance liquid chromatography (HPLC) would be the method of choice, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

For detection, mass spectrometry with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in the negative-ion mode is particularly effective for nitrate esters. nih.govresearchgate.net In ESI, characteristic adduct ions with species like nitrate, chloride, or formate are often observed, which can aid in the identification and quantification of the analyte. nih.gov For instance, the analysis of other nitrate ester explosives has shown the successful formation of such adducts, enhancing selectivity and sensitivity. nih.govresearchgate.net

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | Reversed-phase C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Expected Ions | [M+NO₃]⁻, [M+Cl]⁻, [M+HCOO]⁻ |

Advanced Spectrophotometric and Chemiluminescence Techniques for Nitro Compounds

Spectrophotometric and chemiluminescence methods offer sensitive and often simpler alternatives to chromatographic techniques for the quantification of nitro compounds.

Spectrophotometric Methods

A common spectrophotometric approach for the determination of organic nitro compounds involves the reduction of the nitro group to a primary amine. rsc.orgnih.gov This can be achieved using a reducing agent such as zinc powder in an acidic medium. The resulting amine can then be diazotized with nitrous acid, followed by a coupling reaction with a chromogenic agent to produce a colored azo dye. The absorbance of this dye is then measured with a spectrophotometer, and the concentration of the original nitro compound is determined from a calibration curve. The Griess assay is a well-known example of this type of colorimetric reaction.

Chemiluminescence Techniques

Chemiluminescence detection provides very high sensitivity for the measurement of nitrogen-containing compounds. For organic nitrates, the sample is typically introduced into a high-temperature catalytic converter (e.g., gold or molybdenum) that reduces the nitrate groups to nitric oxide (NO). nih.gov This NO then reacts with ozone (O₃) in a reaction chamber, producing excited nitrogen dioxide (NO₂). As the excited NO₂ returns to its ground state, it emits light, and the intensity of this chemiluminescence is directly proportional to the amount of NO, and thus the original nitrate compound. nih.govuiowa.edu This technique is highly specific for nitrogen oxides and can achieve very low detection limits. nih.gov

| Technique | Principle | Advantages | Potential Interferences |

|---|---|---|---|

| Spectrophotometry (after reduction) | Reduction of -NO₂ to -NH₂, followed by diazotization and colorimetric reaction. | Cost-effective, simple instrumentation. | Other reducible compounds, colored sample matrix. |

| Chemiluminescence | Thermal conversion of nitrate esters to NO, followed by reaction with O₃ to produce light. | High sensitivity and selectivity for nitrogen oxides. | Other nitrogen-containing compounds that can be converted to NO. |

Derivatization Strategies for Enhanced Analytical Detection (e.g., Silylation for GC)

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical technique. For this compound, derivatization is particularly useful for GC analysis.

Silylation for GC Analysis

The presence of hydroxyl groups in this compound makes it polar and less volatile, which is not ideal for GC. Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. nist.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.net

The resulting silylated derivative is more volatile, less polar, and more thermally stable, leading to improved chromatographic performance with sharper peaks and reduced tailing. nist.gov The mass spectrum of the TMS derivative will also show characteristic fragments that can aid in its identification.

Development of In-situ and Real-time Monitoring Protocols

The development of methods for in-situ and real-time monitoring of this compound is essential for applications such as environmental monitoring and process control.

In-situ Monitoring

For aqueous environments, ion-selective electrodes (ISEs) can be designed to be sensitive to nitrate ions. in-situ.com While ISEs for specific organic nitrates are not common, the technology could potentially be adapted. Another approach for in-situ monitoring in soil or water is the use of fiber-optic sensors based on UV absorbance. researchgate.netresearchgate.net Nitrate ions have a characteristic UV absorbance, and a portable spectrophotometer with a fiber-optic probe could be used for on-site measurements.

Real-time Monitoring

Real-time monitoring of organic nitrates in the gas phase or as aerosols can be achieved with specialized instrumentation. One such technique is thermal dissociation coupled with laser-induced fluorescence (TD-LIF). nih.gov In this method, the sample air is passed through a heated inlet, which causes the thermal dissociation of the organic nitrates to NO₂. The NO₂ is then detected in real-time using laser-induced fluorescence. This method is highly sensitive and can provide continuous data on the concentration of total organic nitrates. nih.gov

| Monitoring Type | Technique | Principle | Application |

|---|---|---|---|

| In-situ | Ion-Selective Electrode (ISE) | Potentiometric measurement of nitrate ion activity. | Water quality monitoring. |

| In-situ | UV Fiber-Optic Sensor | Measurement of UV absorbance by the nitrate group. | Soil and water analysis. |

| Real-time | Thermal Dissociation-Laser Induced Fluorescence (TD-LIF) | Thermal conversion to NO₂ followed by laser-induced fluorescence detection. | Atmospheric monitoring of organic nitrates. |

Chemical Degradation Mechanisms and Pathways of Trans Oxolane 3,4 Diol Dinitrate

Hydrolytic Degradation Mechanisms of Nitrate (B79036) Esters

The hydrolysis of nitrate esters, such as trans-oxolane-3,4-diol dinitrate, is a significant degradation pathway that can proceed under acidic, neutral, and basic conditions. The mechanisms of hydrolysis are influenced by the molecular structure of the ester and the pH of the surrounding medium.

Under neutral and alkaline conditions, the hydrolysis of nitrate esters can occur through a bimolecular nucleophilic substitution (S(N)2) mechanism, where a hydroxide (B78521) ion attacks the carbon atom of the C-O-NO({2}) group. This leads to the displacement of the nitrate group and the formation of the corresponding alcohol. In the case of this compound, this would result in the formation of trans-oxolane-3,4-diol and nitrate ions. The rate of alkaline hydrolysis is influenced by the electronic effects of substituent groups. Electron-withdrawing groups can increase the rate of hydrolysis. dtic.mil

Acid-catalyzed hydrolysis of nitrate esters typically proceeds via a unimolecular nucleophilic substitution (S(_N)1) mechanism. In this pathway, the nitrate ester is first protonated, followed by the departure of the leaving group (nitric acid) to form a carbocation intermediate. This intermediate then reacts with water to form the alcohol. The stability of the carbocation intermediate is a key factor in determining the reaction rate.

The rate of hydrolysis can vary significantly depending on the structure of the nitrate ester. The table below presents the alkaline hydrolysis rates for a selection of nitrate esters, illustrating the impact of molecular structure on reactivity.

| Nitrate Ester | Specific Rate of Hydrolysis (M⁻¹s⁻¹) at 30°C | Specific Rate of Hydrolysis (M⁻¹s⁻¹) at 60°C |

|---|---|---|

| Ethyl nitrate | - | 0.000044 |

| n-Propyl nitrate | - | 0.000028 |

| n-Butyl nitrate | - | 0.000025 |

| Isobutyl nitrate | - | 0.000016 |

| Ethylene glycol dinitrate | 0.000128 | - |

| Propane-1,2-diol dinitrate | 0.000034 | - |

Oxidative Degradation Pathways

The oxidative degradation of this compound can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). The oxolane ring is susceptible to attack by these strong oxidants. The reaction of hydroxyl radicals with the tetrahydrofuran (B95107) (THF) ring, the core structure of oxolane, proceeds via hydrogen abstraction from the carbon atoms, primarily at the (\alpha)-position to the ether oxygen. This initial abstraction leads to the formation of a carbon-centered radical.

In the presence of oxygen, this alkyl radical can then form a peroxyl radical, which can undergo further reactions, including cyclization or fragmentation, leading to the opening of the oxolane ring and the formation of various oxygenated products. For instance, chronic treatment with isosorbide-5-mononitrate, a structurally similar compound, has been shown to cause oxidative stress through the activation of NADPH oxidase, leading to the formation of ROS. nih.gov This suggests that a similar pathway could be relevant for the oxidative degradation of this compound.

Photochemical Decomposition Processes

Organic nitrate esters can undergo photochemical decomposition upon absorption of ultraviolet (UV) radiation. The primary photochemical process for nitrate esters is the homolytic cleavage of the O-NO({2}) bond, which results in the formation of an alkoxy radical and nitrogen dioxide (NO({2})).

RONO({2}) + h(\nu) (\rightarrow) RO• + •NO({2})

The quantum yield for the production of NO(_{2}) from the photolysis of simple alkyl nitrates is typically close to unity, indicating that this is the dominant primary photochemical process. nih.gov However, for dinitrates, the quantum yield can be significantly lower. acs.org The subsequent reactions of the alkoxy radical can be complex and may involve intramolecular rearrangements, fragmentation, or reactions with other atmospheric species.

The table below provides the quantum yields for NO(_{2}) production from the photolysis of various organic nitrates at different wavelengths.

| Nitrate Compound | Photolysis Wavelength (nm) | NO₂ Quantum Yield (Φ) |

|---|---|---|

| Isopropyl Nitrate | 315 | 0.97 ± 0.12 |

| Isopropyl Nitrate | 295 | 0.96 ± 0.12 |

| Isopropyl Nitrate | 290 | 1.03 ± 0.13 |

| n-Propyl Nitrate | 295 | 0.99 ± 0.09 |

| n-Propyl Nitrate | 290 | 1.01 ± 0.15 |

| Ethyl Nitrate | 290 | 0.97 ± 0.20 |

| Methyl Nitrate | 315 | 0.96 ± 0.11 |

| Methyl Nitrate | 290 | 1.1 ± 0.09 |

| but-3-ene-1,2-diyl dinitrate | 290 | ≤ 0.25 |

Data sourced from Higgins et al. (2014). nih.gov

In aqueous environments, the photolysis of nitrate ions, which can be formed from the hydrolysis of this compound, can also generate hydroxyl radicals, which can then contribute to the oxidative degradation of the parent compound or its degradation products. rsc.org

Enzymatic and Microbial Transformation Mechanisms (Chemical Aspects)

The enzymatic degradation of nitrate esters is a key biotransformation pathway, particularly in microbial systems. A major mechanism is the reductive denitration catalyzed by nitrate ester reductases. These enzymes, which are part of the Old Yellow Enzyme (OYE) family of flavoproteins, catalyze the sequential removal of nitrate groups, leading to the formation of the corresponding alcohols and nitrite (B80452) ions. pnas.org

For example, the bacterial degradation of nitroglycerin proceeds through the formation of dinitrate and mononitrate intermediates. dtic.mil A similar stepwise denitration pathway is expected for this compound. The biotransformation of the structurally related drug, isosorbide (B1672297) dinitrate, is known to be catalyzed by the hepatic enzyme glutathione-organic nitrate reductase, which converts the lipid-soluble nitrate ester into more water-soluble denitrated metabolites and inorganic nitrite. nih.gov

The kinetics of enzymatic denitration can vary depending on the specific enzyme and the structure of the nitrate ester. The following table presents kinetic constants for the reduction of glycerin trinitrate (nitroglycerin) and propylene (B89431) 1,2-dinitrate by Old Yellow Enzyme.

| Substrate | K_m (µM) | k_cat (s⁻¹) |

|---|---|---|

| Glycerin trinitrate | 2300 ± 300 | 2.0 ± 0.1 |

| Propylene 1,2-dinitrate | 3800 ± 500 | 1.3 ± 0.1 |

Data sourced from Williams and Bruce (2000). pnas.org

Microbial consortia have been shown to be effective in degrading complex organic pollutants, and it is likely that a community of microorganisms would be involved in the complete mineralization of this compound in the environment. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-Oxolane-3,4-diol dinitrate, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves nitration of the diol precursor under controlled acidic conditions. Key parameters include temperature (maintained below 10°C to prevent decomposition) and stoichiometric ratios of nitric acid to diol. Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity, while HPLC with UV detection (λ = 210 nm) is recommended for quantifying residual impurities .

Q. How should researchers characterize the structural and thermal stability of trans-Oxolane-3,4-diol dinitrate?

- Methodological Answer: Employ a combination of NMR (¹H/¹³C) to confirm stereochemistry and FTIR to verify nitrate ester functional groups. Thermal stability can be assessed via differential scanning calorimetry (DSC) under nitrogen atmosphere, with decomposition temperatures >150°C indicating suitability for drug formulation .

Q. What analytical techniques are critical for detecting degradation products of trans-Oxolane-3,4-diol dinitrate in aqueous solutions?

- Methodological Answer: High-resolution LC-MS/MS (e.g., QTOF instruments) identifies hydrolytic degradation products like oxolane-3,4-diol. Accelerated stability studies at pH 1.2 (simulating gastric fluid) and pH 7.4 (blood) over 72 hours, with sampling intervals, reveal degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for trans-Oxolane-3,4-diol dinitrate derivatives?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., substrate concentration or enzyme isoforms). Use kinetic assays (e.g., fluorometric β-glucocerebrosidase inhibition) with standardized protocols. Molecular docking studies (AutoDock Vina) can validate binding affinities and explain structure-activity variations .

Q. What in vitro models are suitable for evaluating the vasodilatory effects of trans-Oxolane-3,4-diol dinitrate compared to isosorbide dinitrate?

- Methodological Answer: Isolated rat aortic ring assays pre-contracted with phenylephrine (1 μM) are ideal. Compare EC₅₀ values for both compounds under hypoxia-reoxygenation conditions. Include L-NAME (nitric oxide synthase inhibitor) controls to confirm NO-dependent mechanisms .

Q. How should researchers design sustained-release formulations of trans-Oxolane-3,4-diol dinitrate to overcome its short plasma half-life?

- Methodological Answer: Poly-L-lactic acid (PLLA) nanoparticles (200–300 nm diameter) loaded via emulsion-solvent evaporation provide biphasic release: an initial burst (surface-bound drug) followed by slow diffusion (core release). Optimize polymer:drug ratios (e.g., 5:1) using Box-Behnken experimental design .

Q. What strategies address conflicting data on trans-Oxolane-3,4-diol dinitrate’s stability in biological matrices?

- Methodological Answer: Conduct stress testing under UV light, humidity (75% RH), and oxidative (H₂O₂) conditions. Use tandem mass spectrometry to differentiate between true degradation and matrix interference. Normalize data to internal standards (e.g., deuterated analogs) .

Q. How can toxicological risks of trans-Oxolane-3,4-diol dinitrate metabolites be systematically assessed?

- Methodological Answer: Perform Ames tests for mutagenicity and in vitro hepatocyte assays (e.g., HepG2 cells) for cytotoxicity. Monitor metabolites like 3,4-dihydroxyoxolane via LC-MS/MS. Compare results to structurally related compounds (e.g., 1,4-dioxane) for hazard prioritization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.